Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine

Overview

Description

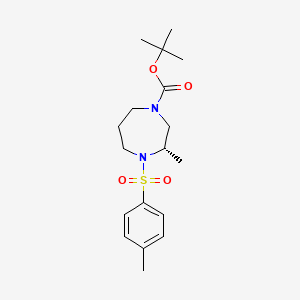

Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine: is a complex organic compound that features a tert-butyl group, a diazepane ring, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine typically involves the reaction of tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the solvent used is usually dichloromethane . The reaction mixture is stirred at room temperature under an inert atmosphere, and the product is purified by column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Formation of various substituted diazepane derivatives.

Oxidation Reactions: Formation of sulfonic acids or other oxidized products.

Reduction Reactions: Formation of reduced diazepane derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In biological research, Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its structural properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate

- 4-(4-Chlorophenyl)sulfonylbenzoic acid derivatives

Uniqueness: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine is unique due to its combination of a diazepane ring and a sulfonyl group attached to a benzene ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Biological Activity

Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine (commonly referred to as HTD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with HTD, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C18H28N2O4S

- Molecular Weight : 364.49 g/mol

- CAS Number : 1246814-73-2

- Boiling Point : Approximately 482.2 °C

- Density : 1.162 g/cm³

HTD's biological activity is primarily attributed to its structural features, particularly the diazepine ring and the sulfonyl group. These components contribute to its ability to interact with various biological targets:

- Electrophilicity : The sulfonyl group enhances the electrophilicity of the iminium intermediate, which is crucial for its interaction with biomolecules .

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, similar to other diazepines, potentially influencing GABAergic activity .

Antiproliferative Activity

HTD has shown promising antiproliferative effects in various cancer cell lines. A study indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in MOLT-3 cell lines, suggesting HTD's potential as an anticancer agent .

Phosphodiesterase Inhibition

HTD has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE5, which is involved in various physiological processes including vasodilation and neuronal signaling. Structure-activity relationship (SAR) studies suggest that modifications to the diazepine structure can enhance inhibitory potency .

Neuroprotective Effects

Preliminary research indicates that HTD may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This aligns with findings from related compounds that exhibit anxiolytic and sedative effects by enhancing GABA receptor activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of HTD and related compounds:

- In Vitro Studies : In vitro assays demonstrated that HTD effectively inhibited the growth of several cancer cell lines, supporting its potential use in oncology.

- SAR Studies : Research has focused on optimizing the structure of HTD to enhance its pharmacological profile, particularly in terms of selectivity and potency against specific targets like PDE5.

- Toxicity Assessments : Toxicological evaluations are essential for determining the safety profile of HTD. Current assessments indicate a favorable safety margin in preclinical models .

Properties

IUPAC Name |

tert-butyl (3S)-3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBAADPDQAAAGP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747880 | |

| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-73-2 | |

| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.